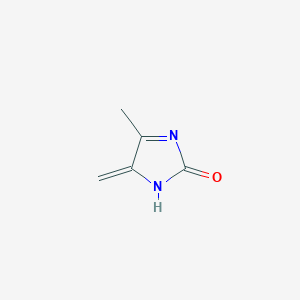
4-Methyl-5-methylideneimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-methylideneimidazol-2-one is a heterocyclic compound that features an imidazole ring with a methyl group at the 4-position and a methylene group at the 5-position. This compound is of significant interest due to its unique structural properties and its role as a catalytic component in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-methylideneimidazol-2-one typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has been reported to facilitate the synthesis of substituted imidazoles, which can be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-5-methylideneimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-methylideneimidazol-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-5-methylideneimidazol-2-one involves its role as a catalytic component in enzymes. Specifically, it acts as the prosthetic group in ammonia lyase enzymes, facilitating the elimination of ammonia from amino acids to form unsaturated products . The electrophilic chemistry catalyzed by this compound has been studied extensively, providing insights into its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methylimidazole: Similar to this compound but lacks the methylene group.
5-Methylimidazole: Similar but lacks the methyl group at the 4-position.
Uniqueness: this compound is unique due to its dual substitution, which imparts distinct chemical properties and reactivity. Its role as a catalytic component in enzymes also sets it apart from other imidazole derivatives .
Eigenschaften
Molekularformel |
C5H6N2O |
|---|---|
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
4-methyl-5-methylideneimidazol-2-one |
InChI |
InChI=1S/C5H6N2O/c1-3-4(2)7-5(8)6-3/h1H2,2H3,(H,6,8) |
InChI-Schlüssel |
PTHAKJFCMIAMFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)NC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



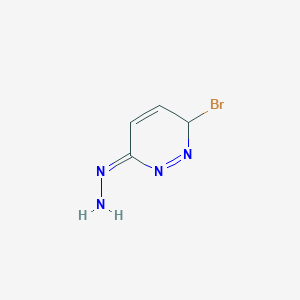
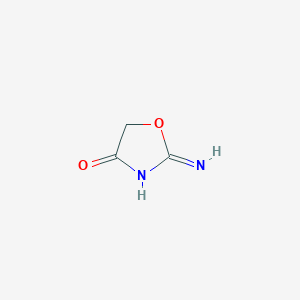
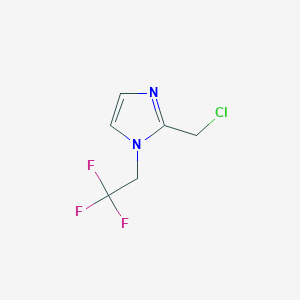
![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)
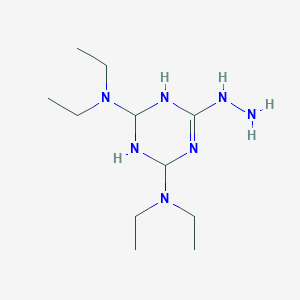
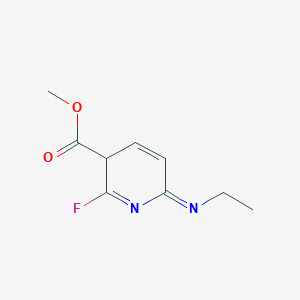

![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)
